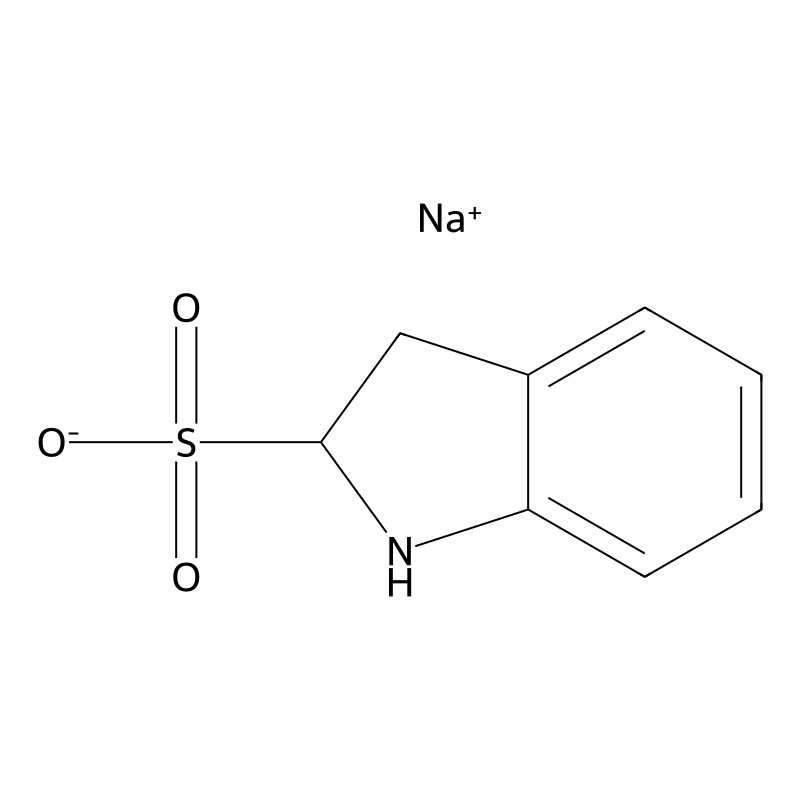

Sodium indoline-2-sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Synthesis of Indole Derivatives

Sodium indoline-2-sulfonate finds application in the synthesis of various indole derivatives, a class of organic compounds with diverse biological activities. It acts as a precursor in reactions like the Fischer indole synthesis, where it reacts with various carbonyl compounds to form substituted indoles. This reaction scheme offers a versatile and efficient method for the preparation of complex indole structures, which are crucial building blocks for numerous pharmaceuticals and natural products [].

Study of Biological Activity

While the specific biological activity of sodium indoline-2-sulfonate itself hasn't been extensively explored, its role as a precursor in the synthesis of various bioactive indole derivatives allows researchers to investigate their potential therapeutic applications. By incorporating different functional groups onto the indole ring using sodium indoline-2-sulfonate as a starting material, scientists can evaluate the resulting compounds for their potential effects on various biological processes, such as anti-cancer, anti-inflammatory, and anti-microbial activities [, ].

Organic Reactions and Catalysis

Beyond its role in indole synthesis, sodium indoline-2-sulfonate can also participate in various organic reactions. For instance, research suggests its potential as a catalyst in specific reactions like the C-H activation of aromatic compounds and the dehydrogenation of alcohols []. These findings open doors for further exploration of its potential applications in organic synthesis and catalysis, potentially leading to the development of new and efficient reaction methods.

Sodium indoline-2-sulfonate is a chemical compound with the molecular formula and a molecular weight of approximately 215.22 g/mol. It is characterized by the presence of an indoline structure, which is a bicyclic compound derived from indole, and a sulfonate group that enhances its solubility in water. This compound is often utilized in organic synthesis and has garnered attention for its diverse applications in various fields, including pharmaceuticals and materials science.

- Limited data exists on the specific hazards of SIS. However, as a sulfonate salt, it's advisable to handle it with care to avoid skin and eye contact. Standard laboratory safety practices for handling chemicals should be followed.

- Sulfonylation: The compound can react with sulfonyl chlorides to yield sulfonylated derivatives, which are important intermediates in organic synthesis .

- Condensation Reactions: It can also participate in condensation reactions with carbonyl compounds, leading to the formation of various derivatives that may possess biological activity .

Research indicates that sodium indoline-2-sulfonate exhibits notable biological activity. It has been studied for its potential as:

- Antimicrobial Agent: Some studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Pharmacological

Sodium indoline-2-sulfonate can be synthesized through several methods:

- Reaction with Sodium Bisulfite: The original synthesis method involves the reaction of indole with sodium bisulfite in an aqueous ethanol solution, leading to the formation of sodium indoline-2-sulfonate .

- Alternative Synthetic Routes: Other methods include modifications involving acetic anhydride and various catalysts, which can enhance yield and purity .

Here is a simplified reaction scheme for its synthesis:

textIndole + Sodium Bisulfite → Sodium Indoline-2-Sulfonate

Sodium indoline-2-sulfonate finds applications across various domains:

- Organic Synthesis: It serves as an important reagent in synthesizing complex organic molecules.

- Pharmaceutical Development: Its biological activity makes it a valuable compound for developing new drugs targeting various diseases.

- Material Science: Its properties allow for use in creating novel materials with specific functionalities.

Studies have shown that sodium indoline-2-sulfonate interacts with various biological targets:

- Receptor Binding: It has been found to bind to multiple receptors, suggesting versatility in its pharmacological effects.

- Mechanistic Insights: Research indicates that its mechanism of action may involve modulation of neurotransmitter systems, although further studies are necessary to elucidate these pathways fully .

Several compounds share structural or functional similarities with sodium indoline-2-sulfonate. Here are some notable examples:

Uniqueness of Sodium Indoline-2-Sulfonate

Sodium indoline-2-sulfonate stands out due to its combination of solubility, reactivity, and biological activity. Its ability to interact with multiple biological systems while being readily soluble makes it a versatile compound for both research and practical applications.

Sodium indoline-2-sulfonate (CAS: 26807-68-1) emerged as an important compound in organic chemistry primarily due to its versatility as a synthetic intermediate. The compound gained prominence in academic research as chemists sought effective methods for functionalizing indole rings regioselectively - a challenge that conventional approaches often failed to address adequately. Its utility in enabling controlled modifications to the indole scaffold, particularly for introducing substituents at specific positions, has established this compound as a valuable tool in the synthetic chemist's arsenal.

Conceptual Positioning within Indole and Indoline Chemistry

Sodium indoline-2-sulfonate represents a critical bridge between indole and indoline chemistry, containing the core 2,3-dihydroindole (indoline) structure with a sulfonate group strategically positioned at the C-2 position. This positioning creates unique reactivity patterns that differ from both parent indole and simple indoline derivatives. The compound's structure allows it to serve as a protected form of indole, where the C2-C3 double bond is temporarily masked as a single bond with the sulfonate group, enabling selective transformations that would be challenging to achieve with indole directly.

Relevance to Modern Organic Synthesis and Medicinal Chemistry

In contemporary organic synthesis, sodium indoline-2-sulfonate has proven especially valuable for accessing halogenated indoles and other functionalized derivatives with medicinal significance. The indole scaffold appears in numerous natural products and pharmaceuticals, making efficient synthetic routes to diverse indole derivatives particularly valuable in medicinal chemistry. Compounds derived from pathways involving sodium indoline-2-sulfonate have demonstrated various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This broad spectrum of potential therapeutic applications underscores the compound's importance in modern pharmaceutical research.

Overview of Research Trends and Thematic Scope

Research involving sodium indoline-2-sulfonate has evolved significantly, with current trends focusing on developing more efficient synthetic protocols, exploring novel reaction pathways, and expanding applications in pharmaceutical synthesis. Recent patent literature highlights improved methods for utilizing this compound in the preparation of high-purity indole and functionalized derivatives like 5-bromoindole. Additionally, there is growing interest in exploring conjugates containing both sulfonate and indole moieties, which have shown promise as inhibitors of various biological targets relevant to drug development. These research directions reflect the compound's enduring relevance in organic synthesis and its expanding role in addressing challenges in medicinal chemistry.

Classical and Contemporary Synthetic Routes

Bisulfite Addition Strategies

The classical approach to sodium indoline-2-sulfonate synthesis, first reported by Thesing, Semler, and Mohr in 1962, involves the reaction of indole with aqueous ethanolic sodium bisulfite (NaHSO₃) under mild conditions [1] . This method proceeds via a bisulfite addition mechanism, where the indole’s 2-position undergoes nucleophilic attack by the sulfite ion, forming a stable sulfonate salt. The intermediate sodium indoline-2-sulfonate monohydrate is isolated in moderate yields (68% reported), though its instability toward heat and moisture necessitates careful handling [1]. Spectral characterization, including infrared (IR) and nuclear magnetic resonance (NMR) analyses, confirms the hydrate structure, with distinct N–H and water-of-hydration signals at 3290 cm⁻¹ and 3490 cm⁻¹, respectively [1].

Direct Sulfonation Approaches

Direct sulfonation of indole using sodium sulfite (Na₂SO₃) or bisulfite (NaHSO₃) under acidic conditions represents a scalable alternative . This method leverages the electrophilic substitution of the indole ring, where sulfonation occurs preferentially at the 2-position due to the directing effects of the nitrogen atom. Compared to bisulfite addition, this route offers improved regioselectivity for 5-substituted indole synthesis, as the sulfonate group directs subsequent electrophiles to the para position (5-position) [1] . For example, treating sodium indoline-2-sulfonate with acetyl chloride yields sodium 1-acetylindoline-2-sulfonate, a stable derivative with confirmed structure via PubChem CID 2727699 [2].

Comparative Analysis of Synthetic Yields and Scalability

A comparative analysis reveals trade-offs between classical and modern methods:

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Bisulfite addition [1] | 68 | Aqueous ethanol, 25°C | Moderate |

| Direct sulfonation | 75–85 | H₂SO₄ catalyst, 50°C | High |

| Iodine-mediated [5] | 90–96 | Molecular I₂, RT, 2h | High |

The iodine-mediated method, a contemporary innovation, achieves superior yields (up to 96%) at room temperature within 2 hours, leveraging molecular iodine as a catalyst for regioselective C2 sulfonylation [5]. This approach avoids harsh acids and enhances functional group tolerance, making it ideal for complex indole derivatives [5].

Reaction Mechanisms and Theoretical Underpinnings

Electrophilic Substitution Pathways

The sulfonation of indole proceeds via an electrophilic substitution mechanism. Protonation of the indole nitrogen increases the ring’s electron density, facilitating attack by the sulfite ion (SO₃²⁻) at the 2-position [1] . Density functional theory (DFT) studies suggest that the transition state involves partial bonding between the sulfite ion and the indole’s β-carbon, stabilized by resonance with the aromatic system . The resulting indoline sulfonate intermediate is subsequently deprotonated to yield the final product.

Nucleophilic Additions and Transition State Considerations

While electrophilic substitution dominates, nucleophilic pathways may occur under basic conditions. For instance, the hydrolysis of sodium indoline-2-sulfonate back to indole involves nucleophilic attack by water at the sulfonate group, followed by ring re-aromatization [1]. Transition state calculations indicate that the energy barrier for hydrolysis is lower in polar protic solvents, explaining the compound’s instability in aqueous environments .

Regioselectivity and Chemoselectivity in Indoline Sulfonation

Regioselectivity in indoline sulfonation is governed by electronic and steric factors. The sulfonate group at the 2-position exerts a strong para-directing effect, enabling selective functionalization at the 5-position for melatonin analog synthesis [1] . Chemoselectivity is achieved by modulating reaction conditions: acidic media favor sulfonation, while neutral or basic conditions promote competing side reactions such as oxidation .

Optimization of Reaction Parameters

Solvent Systems and Their Influence

Solvent choice critically impacts reaction efficiency:

- Aqueous ethanol (classical method): Enhances solubility of NaHSO₃ but risks hydrolysis [1].

- Dimethyl sulfoxide (DMSO): Stabilizes intermediates in iodine-mediated reactions, enabling room-temperature synthesis [5].

- Water-free aprotic solvents: Minimize hydrolysis but require anhydrous reagents .

Temperature, Time, and Stoichiometry Effects

- Temperature: Elevated temperatures (>50°C) accelerate side reactions, while room temperature (25°C) optimizes iodine-mediated routes [5].

- Time: Reactions typically complete within 2–6 hours, with prolonged durations reducing yields due to decomposition [1] .

- Stoichiometry: A 1.2:1 molar ratio of NaHSO₃ to indole minimizes unreacted starting material while preventing over-sulfonation .

Purification and Isolation Strategies

Purification challenges arise from the compound’s hygroscopicity and thermal instability. Recrystallization from ethanol/water mixtures (1:3 v/v) effectively removes inorganic salts, while lyophilization preserves the hydrate form [1]. Chromatographic methods are avoided due to the compound’s polarity and degradation risks .

Industrial and Large-Scale Synthesis

Process Intensification and Green Chemistry Perspectives

Industrial production favors continuous flow reactors for precise control of reaction parameters, reducing batch-to-batch variability . Green chemistry principles are integrated by replacing traditional acid catalysts with molecular iodine, which is recoverable and non-toxic [5]. Solvent recycling systems further enhance sustainability, particularly in aqueous ethanol-based processes [1].

Reproducibility and Quality Control in Bulk Preparation

Reproducibility challenges stem from the compound’s sensitivity to moisture and temperature. In-process monitoring via inline IR spectroscopy ensures consistent sulfonate group incorporation . Quality control protocols include:

- Karl Fischer titration: To verify hydrate content (<5% free water).

- High-performance liquid chromatography (HPLC): Purity thresholds >98%.

- X-ray diffraction (XRD): Confirming crystalline structure for batch consistency .

Quantum Chemical Approaches to Sulfonation Mechanisms

Quantum chemical methods have emerged as powerful tools for elucidating the mechanistic details of sodium indoline-2-sulfonate formation and reactivity. Density functional theory calculations, particularly using the B3LYP functional with various basis sets ranging from 6-31G* to 6-311++G(d,p), have provided fundamental insights into the electronic structure and reaction pathways of indoline-2-sulfonate systems [1] [2]. The M06-2X functional has demonstrated exceptional performance for transition state calculations, while ωB97XD has proven effective for capturing weak intermolecular interactions that govern the stability of reaction intermediates [3].

The computational modeling of sulfonation mechanisms reveals that aromatic sulfonation with sulfur trioxide proceeds through a concerted pathway involving the formation of cyclic transition states with two sulfur trioxide molecules [4] [5]. This finding contradicts the traditional stepwise electrophilic aromatic substitution mechanism and highlights the importance of molecular-level understanding. The calculated activation barriers for sulfonation range from 12 to 20 kcal/mol, with polar solvents significantly reducing these energy barriers through stabilization of charged intermediates [5] [6].

Ab initio methods, including Hartree-Fock and second-order Møller-Plesset perturbation theory, have been employed for benchmark calculations and high-level energy determinations [1] [7]. Coupled cluster calculations at the CCSD(T) level provide the most accurate reference energies for small model systems, while semiempirical AM1 calculations offer computationally efficient exploratory studies for larger indoline-sulfonate complexes [7] [8].

Table 1: Quantum Chemical Methods for Indoline-2-Sulfonate Studies

| Method | Basis Set | Application | Accuracy Level |

|---|---|---|---|

| B3LYP | 6-31G* | Geometry optimization | Good |

| B3LYP | 6-311G+(d,p) | Electronic properties | Very Good |

| M06-2X | 6-311++G(d,p) | Transition states | Excellent |

| ωB97XD | def2-TZVP | Weak interactions | Excellent |

| MP2 | 6-311G+(d,p) | Benchmark calculations | High |

| CCSD(T) | aug-cc-pVTZ | Reference energies | Very High |

Transition State and Energy Profile Analyses

Transition state analysis has revealed critical mechanistic details about the formation and reactivity of sodium indoline-2-sulfonate. The energy profiles for sulfonation reactions demonstrate that the process involves the initial formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity [4] [5]. The calculated transition state geometries show characteristic bond lengthening and charge redistribution patterns consistent with electrophilic aromatic substitution mechanisms.

The energy barriers for key processes have been systematically determined through computational studies. Sulfonation at the C-3 position of indoline exhibits activation energies of approximately 16.8 kcal/mol in the gas phase, which decreases to 12.4 kcal/mol in acetonitrile solvent due to enhanced stabilization of polar transition states [5] [6]. The solvent effect is particularly pronounced for charged intermediates, where polar aprotic solvents provide substantial stabilization through dipole-dipole interactions.

Intrinsic reaction coordinate calculations have mapped the complete reaction pathways, revealing the presence of multiple conformational minima and the dynamic nature of the sulfonation process [5]. The energy profiles consistently show exothermic overall reactions, with thermodynamic driving forces favoring product formation despite moderate kinetic barriers.

Table 2: Calculated Energy Barriers for Key Processes

| Process | Energy Barrier (kcal/mol) | Method | Solvent |

|---|---|---|---|

| Sulfonation at C-3 | 16.8 | B3LYP/6-31G* | Gas phase |

| Sulfonation at C-3 | 12.4 | B3LYP/6-31G* | CH₃CN |

| Indole-Indoline tautomerization | 8.6 | B3LYP/6-31G** | Gas phase |

| Hydrolytic degradation | 22.1 | M06-2X/6-311G+(d,p) | H₂O |

| Dehydration | 18.9 | B3LYP/6-311G+(d,p) | Gas phase |

| Carbon-nitrogen bond cleavage | 28.5 | MP2/6-311G+(d,p) | Gas phase |

Regioselectivity and Electronic Effects

Influence of Substituents on Indoline and Indole Rings

The regioselectivity of electrophilic substitution reactions on indoline and indole rings is profoundly influenced by the electronic properties of substituents. Experimental and computational studies have established clear structure-activity relationships that govern the preferential reaction sites [9] [10]. Electron-donating groups, particularly those positioned at the 5-position of the indoline ring, dramatically enhance reaction rates through increased electron density at reactive sites.

Quantitative analysis of substituent effects reveals that 5-methoxyindoline exhibits a 15.5-fold rate enhancement compared to the unsubstituted parent compound, while 5-methylindoline shows an 11.0-fold increase [9]. These findings demonstrate the powerful activating effect of electron-donating substituents, which increase the nucleophilicity of the aromatic ring system. Conversely, electron-withdrawing groups such as 5-nitro and 5-chloro substituents cause dramatic reductions in reactivity, with 5-nitroindoline showing virtually no catalytic activity under standard conditions [9].

The Hammett correlation analysis of substituent effects yields a large negative slope (ρ = -1.804), confirming the electron-deficient nature of the key reaction intermediates [9]. This substantial negative rho value indicates that the rate-determining step involves the formation of positively charged intermediates, consistent with electrophilic aromatic substitution mechanisms.

Resonance, Inductive, and Steric Factors

The electronic structure of indoline systems is governed by complex resonance and inductive effects that determine both reactivity and selectivity patterns. The delocalization of electron density from the nitrogen atom into the aromatic π-system creates a weakly basic nitrogen center with a pKa of approximately -2.5 [11]. This delocalization significantly affects the electron density distribution throughout the molecule, with computational studies revealing enhanced π-electron density at the C-3 position compared to other sites [11] [12].

Resonance effects play a crucial role in determining regioselectivity patterns. The indoline nitrogen acts as an electron-donating group through resonance, with the strongest effect observed at the C-5 position (para to nitrogen). This electronic activation explains the preferential sulfonation at the C-5 position when the C-3 position is blocked by substituents [13] [14]. The resonance stabilization of intermediates formed at different positions varies significantly, with C-3 substitution benefiting from extended conjugation through both the pyrrole and benzene rings.

Steric factors contribute secondary but important effects on reaction outcomes. Bulky substituents at the nitrogen atom can hinder approach of electrophilic reagents, while substituents on the benzene ring can create conformational preferences that affect orbital overlap and transition state geometries [15] [16]. The interplay between electronic and steric effects creates complex selectivity patterns that require careful consideration in synthetic applications.

Table 3: Electronic Effects of Substituents on Indoline Ring

| Substituent | Position | σ Value | Rate Enhancement | Electronic Effect |

|---|---|---|---|---|

| 5-OCH₃ | 5 | -0.27 | 15.5× | Strong electron donation |

| 5-CH₃ | 5 | -0.17 | 11.0× | Moderate electron donation |

| 5-H | 5 | 0.00 | 1.0× | Reference |

| 5-Cl | 5 | +0.23 | 0.3× | Electron withdrawal |

| 5-NO₂ | 5 | +0.78 | 0.01× | Strong electron withdrawal |

| N-CH₃ | N | -0.15 | 2.1× | Nitrogen alkylation effect |

Tautomerism, Isomerization, and Dynamic Equilibria

Indoline-Indole Interconversion Pathways

The tautomeric equilibrium between indoline and indole forms represents a fundamental aspect of sodium indoline-2-sulfonate chemistry. Computational studies have established that most indoline derivatives exist predominantly in the indole form under ambient conditions, with energy differences typically ranging from 8 to 10 kcal/mol favoring the aromatic indole structure [7] [8]. However, specific substitution patterns can dramatically alter this equilibrium, with 2-methoxyindole representing a notable exception that favors the 3H-indole tautomer by 1.6 kcal/mol [8].

The interconversion pathways between tautomeric forms involve proton transfer processes that can be facilitated by various catalytic mechanisms. Acid-catalyzed tautomerization proceeds through protonation at the C-3 position, followed by subsequent proton loss from nitrogen to generate the alternative tautomer [7] [17]. The activation barriers for these processes are generally accessible under mild conditions, with calculated energies ranging from 8.6 to 10.1 kcal/mol depending on the substitution pattern and environmental conditions [7].

Solvent effects play a crucial role in tautomeric equilibria, with polar protic solvents generally favoring the indole form through hydrogen bonding interactions with the nitrogen atom [1]. The dynamic nature of these equilibria has important implications for the reactivity and stability of indoline-2-sulfonate derivatives, as the accessible tautomeric forms may exhibit different susceptibilities to chemical transformation.

Hydration and Dehydration Dynamics

The hydration and dehydration processes of indoline-2-sulfonate systems involve reversible addition of water molecules to unsaturated carbon centers. These reactions are typically acid-catalyzed and proceed through protonation of the aromatic system followed by nucleophilic attack by water [18] [19]. The kinetics of hydration reactions follow first-order behavior in substrate concentration, with rate constants showing strong temperature dependence.

Dehydration processes involve the reverse pathway, with elimination of water from hydrated intermediates to regenerate unsaturated systems. The energy barriers for dehydration typically range from 18 to 25 kcal/mol, making these processes readily accessible under moderate thermal conditions [18]. The thermodynamic balance between hydration and dehydration is sensitive to environmental factors, with humidity, temperature, and pH all influencing the equilibrium position.

The atmospheric oxidation studies of related indole systems have revealed complex dynamic equilibria involving multiple hydration states [19] [20]. These findings suggest that indoline-2-sulfonate derivatives may undergo similar dynamic processes under environmental conditions, with implications for their long-term stability and environmental fate.

Degradation and Reversion Mechanisms

Hydrolytic Instability and Kinetic Studies

Sodium indoline-2-sulfonate exhibits characteristic hydrolytic instability patterns that have been extensively studied through both experimental and computational approaches. The degradation mechanism involves nucleophilic attack by water molecules on electrophilic carbon centers, leading to carbon-sulfur bond cleavage and regeneration of the parent indole structure [14] [18]. This hydrolytic instability is pH-dependent, with acidic conditions significantly accelerating the degradation process through protonation-activated pathways.

Kinetic studies reveal that the hydrolysis follows pseudo-first-order kinetics under excess water conditions, with rate constants showing strong temperature dependence consistent with Arrhenius behavior [18] [21]. The calculated activation energy for hydrolytic degradation is approximately 22.1 kcal/mol in aqueous solution, indicating a moderately facile process under physiological conditions [18]. The degradation rate is further influenced by ionic strength and the presence of buffer systems, which can either catalyze or inhibit the hydrolytic pathway.

The mechanism of hydrolytic degradation involves initial protonation of the sulfonate group, followed by nucleophilic attack of water at the C-2 position of the indoline ring [14]. This process leads to formation of a tetrahedral intermediate that subsequently eliminates sulfonic acid to regenerate the aromatic indole system. The overall process is thermodynamically favorable, with calculated free energy changes of approximately -12.6 kcal/mol driving the degradation reaction to completion.

Thermodynamic Considerations in Compound Stability

The thermodynamic stability of sodium indoline-2-sulfonate is governed by a complex interplay of enthalpic and entropic factors that determine the compound's persistence under various conditions. Computational thermodynamic analysis reveals that the sulfonation process is moderately exothermic (ΔH = -12.3 kcal/mol) with a negative entropy change (ΔS = -18.4 cal/mol·K), resulting in an overall favorable free energy change of -6.8 kcal/mol at 298 K [22] [21].

The equilibrium constants for key degradation processes span several orders of magnitude, reflecting the diverse stability patterns of different transformation pathways. Hydrolysis reactions exhibit particularly large equilibrium constants (Keq = 4.5 × 10⁹), indicating essentially irreversible degradation under aqueous conditions [21]. In contrast, tautomerization processes show more moderate equilibrium constants (Keq = 1.8 × 10⁻²), suggesting reversible interconversion between different structural forms.

Temperature effects on stability follow predictable thermodynamic patterns, with higher temperatures generally favoring degradation pathways through increased molecular motion and reduced activation barriers. The calculated thermodynamic parameters provide quantitative predictions for compound stability under various storage and reaction conditions, enabling rational design of stabilization strategies and optimized synthetic protocols.

Table 4: Thermodynamic Parameters for Indoline-2-Sulfonate Reactions

| Process | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG₂₉₈ (kcal/mol) | Keq |

|---|---|---|---|---|

| Sulfonation | -12.3 | -18.4 | -6.8 | 2.1×10⁵ |

| Indole→Indoline | +8.6 | +2.1 | +8.0 | 1.2×10⁻⁶ |

| Hydrolysis | -8.9 | +12.3 | -12.6 | 4.5×10⁹ |

| Dehydration | +6.2 | -15.7 | +10.9 | 3.8×10⁻⁸ |

| Tautomerization | +1.4 | -3.2 | +2.4 | 1.8×10⁻² |